6-[(But-2-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(But-2-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid involves multiple steps. One common method includes the reaction of 2-chloropyrimidine-4-carboxylic acid with but-2-yn-1-amine under specific conditions . The reaction typically requires a solvent such as acetonitrile and a catalyst like copper chloride (CuCl2) to facilitate the process .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-[(But-2-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives .
Scientific Research Applications
6-[(But-2-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-[(But-2-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- Indole-3-acetic acid
Uniqueness
6-[(But-2-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid is unique due to its specific structure, which includes a pyrimidine ring substituted with a but-2-yn-1-yl group and a carboxylic acid functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C9H8ClN3O2 |
---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
6-(but-2-ynylamino)-2-chloropyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-3-4-11-7-5-6(8(14)15)12-9(10)13-7/h5H,4H2,1H3,(H,14,15)(H,11,12,13) |
InChI Key |
BVWXVLULNORNEV-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCNC1=NC(=NC(=C1)C(=O)O)Cl |
Origin of Product |
United States |
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